molecular formula C14H17BF4O3 B13567285 2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13567285
M. Wt: 320.09 g/mol
InChI Key: KPPPHVCUZDQBDD-UHFFFAOYSA-N
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Description

2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of fluorine and trifluoroethoxy groups, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products

    Phenols: From oxidation reactions.

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoroethoxy group can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and trifluoroethoxy groups, which can significantly alter its chemical properties and reactivity compared to other boronic esters. This makes it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C14H17BF4O3

Molecular Weight

320.09 g/mol

IUPAC Name

2-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(16)7-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3

InChI Key

KPPPHVCUZDQBDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC(F)(F)F

Origin of Product

United States

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